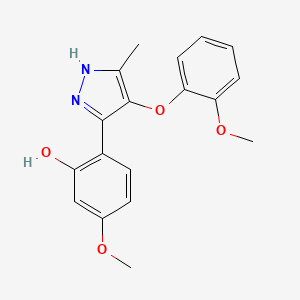
5-methoxy-2-(4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol
Beschreibung
Chemical Structure and Properties The compound 5-methoxy-2-(4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol (IUPAC name) has a molecular formula of C₁₈H₁₈N₂O₄ and a molecular weight of 326.3 g/mol . Key features include:
- A pyrazole core substituted at position 4 with a 2-methoxyphenoxy group and at position 5 with a methyl group.
- A phenol group at position 2 of the aromatic ring, with a methoxy substituent at position 3.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly given the bioactivity of pyrazole derivatives (e.g., anti-inflammatory, antirheumatic effects) .
Eigenschaften
IUPAC Name |
5-methoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-18(24-16-7-5-4-6-15(16)23-3)17(20-19-11)13-9-8-12(22-2)10-14(13)21/h4-10,21H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUBTGLELJZCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Methoxy-2-(4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features several functional groups that contribute to its biological properties:
- Methoxy Group : Enhances solubility and bioavailability.
- Pyrazole Ring : Known for its pharmacological properties, particularly in anti-inflammatory and anti-tumor activities.
- Phenolic Hydroxyl Group : Capable of forming hydrogen bonds with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
- Enzyme Modulation : The pyrazole moiety can modulate the activity of enzymes involved in inflammatory pathways and tumorigenesis, such as inhibiting cyclooxygenase (COX) enzymes and other key signaling pathways .
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor effects. For instance, studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines through various mechanisms, including inducing apoptosis and inhibiting cell proliferation .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.0 | Apoptosis induction |
| Study B | MDA-MB-231 | 20.5 | Inhibition of cell cycle progression |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways .
| Inflammatory Marker | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of a related pyrazole derivative in breast cancer models. The compound was administered in combination with doxorubicin, leading to enhanced cytotoxic effects compared to doxorubicin alone. The study utilized the Combination Index method to assess synergy .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and joint inflammation when treated with the compound compared to controls, highlighting its potential therapeutic application in inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule but differ in substituents, impacting their properties:
*Estimated using Open Babel or similar tools.
Research Tools and Methodologies
- Crystallography: SHELX programs () are widely used for refining pyrazole crystal structures, including hydrogen-bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


